Role of CRTH2 in allergic inflammation
Role of CRTH2 in allergic inflammation
An In-depth Technical Guide on the Core Role of CRTH2 in Allergic Inflammation
Introduction: The PGD2-CRTH2 Axis
Allergic inflammation is a complex cascade orchestrated by a multitude of cellular and molecular players. Central to this process is Prostaglandin D2 (PGD2), the predominant prostanoid released by activated mast cells following allergen exposure.[1][2] PGD2 exerts its diverse biological effects by binding to two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as DP2.[3][4][5]
While the DP1 receptor is often associated with vasodilation and the inhibition of cell migration, CRTH2 is unequivocally pro-inflammatory.[3] It is the primary mediator of PGD2-driven recruitment and activation of key effector cells in type 2 immunity.[6] This guide provides a detailed examination of the CRTH2 receptor, from its signaling mechanisms and cellular functions to its role in specific allergic diseases and its standing as a therapeutic target.
Cellular Expression of CRTH2
The pro-inflammatory function of CRTH2 is directly linked to its expression profile on key immune cell populations. It is prominently expressed on the primary effector cells of type 2 allergic inflammation:
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T helper 2 (Th2) lymphocytes: CRTH2 is considered the most reliable surface marker for human Th2 cells, which orchestrate the allergic response through cytokine production.[7][8]
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Eosinophils: These granulocytes are major contributors to tissue damage in chronic allergic diseases and express high levels of CRTH2.[7][8][9]
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Basophils: Similar to eosinophils, basophils are granulocytes that express CRTH2 and contribute to the allergic response.[7][8]
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Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are a more recently identified cell type that mirrors Th2 cells in producing type 2 cytokines and also shows CRTH2-dependent migration.[8][10]
CRTH2 expression has been shown to be elevated on circulating T cells and eosinophils in patients with atopic dermatitis and in the airways of patients with asthma, correlating with disease severity.[9][11]
The CRTH2 Signaling Pathway
CRTH2 is a seven-transmembrane G-protein coupled receptor. Upon binding its ligand, PGD2, it initiates a specific intracellular signaling cascade.
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G-Protein Coupling: CRTH2 couples to the inhibitory Gi-type G protein (Gαi).[1]
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Downstream Effects: Activation of Gαi leads to two primary events:
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Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
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Calcium Mobilization: Activation of phospholipase C (PLC) via the Gβγ subunit leads to the generation of inositol trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores, increasing cytosolic calcium concentrations.[1]
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This signaling cascade ultimately translates into the pro-inflammatory cellular responses characteristic of CRTH2 activation, such as chemotaxis and degranulation.[1]
Functional Roles of CRTH2 in Allergic Inflammation
The activation of the CRTH2 signaling pathway on immune cells drives the core features of the allergic inflammatory response.
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Cell Migration (Chemotaxis): PGD2 is a potent chemoattractant for eosinophils, basophils, Th2 cells, and ILC2s, acting through CRTH2 to recruit these cells from the bloodstream into tissues like the airway mucosa and skin.[3][6][8] This influx of inflammatory cells is a hallmark of the late-phase allergic reaction.[3]
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Cell Activation and Degranulation: CRTH2 signaling promotes the activation and degranulation of eosinophils and basophils, leading to the release of cytotoxic granule proteins, histamines, and other pro-inflammatory mediators.[9][12]
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Cytokine Production: PGD2 stimulation of CRTH2 on Th2 cells and ILC2s enhances their production and release of key type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[3][11] These cytokines perpetuate the inflammatory cycle by promoting IgE production, eosinophil survival, and airway hyperresponsiveness.
References
- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 6. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
